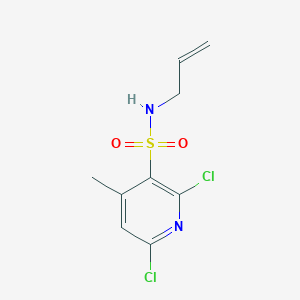
N-(4,6-dimethoxypyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethoxypyrimidin-2-yl)acetamide: is a chemical compound with a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an acetamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)acetamide typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB). The reaction is carried out at 150°C for 10 hours, achieving a conversion rate of 87.7% and selectivity of 40.5% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of environmentally friendly reagents like dimethyl carbonate and phase transfer catalysts suggests a move towards greener synthesis routes in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethoxypyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The methoxy groups and acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry: N-(4,6-dimethoxypyrimidin-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in the biodegradation of azoxystrobin, the compound is formed as an intermediate product, indicating its role in the metabolic pathway of certain microorganisms . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide: This compound has a chlorine atom instead of an acetamide group.
2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamide: This compound features a cyano group in place of the acetamide group .
Uniqueness: N-(4,6-dimethoxypyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)9-8-10-6(13-2)4-7(11-8)14-3/h4H,1-3H3,(H,9,10,11,12) |
InChI Key |
WGASZOSYILSZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-oxo-2-{[4-(pentyloxy)phenyl]amino}ethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11510643.png)

![Acetamide, N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]-](/img/structure/B11510655.png)
![Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11510661.png)

![1-(2-fluorobenzyl)-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11510669.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide](/img/structure/B11510676.png)
![2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B11510682.png)

![ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11510690.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510717.png)
![ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11510730.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide](/img/structure/B11510736.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11510740.png)
